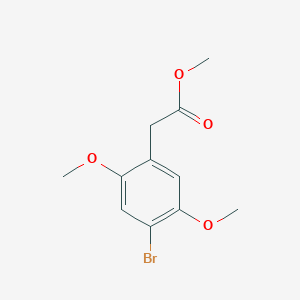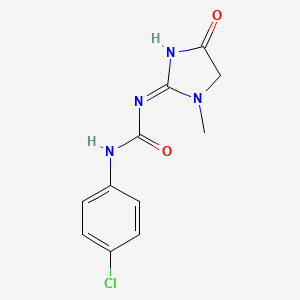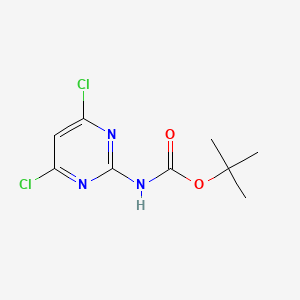![molecular formula C6H16ClNO4 B13494976 3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride](/img/structure/B13494976.png)
3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride is a chemical compound with the molecular formula C6H15NO4·HCl. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of both amino and diol functional groups, making it a valuable intermediate in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride typically involves the reaction of 3-amino-1,2-propanediol with 2,3-dihydroxypropylamine under controlled conditions. The reaction is carried out in an aqueous medium, and hydrochloric acid is added to form the hydrochloride salt. The reaction conditions include maintaining a temperature of around 25-30°C and a pH of 7-8 to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality. The final product is purified through crystallization or distillation to obtain the desired purity level.
化学反応の分析
Types of Reactions
3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted amines and alcohol derivatives.
科学的研究の応用
3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride involves its interaction with various molecular targets. The compound can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. It can also participate in redox reactions, influencing cellular processes and metabolic pathways.
類似化合物との比較
Similar Compounds
3-Amino-1,2-propanediol: Shares similar functional groups but lacks the 2,3-dihydroxypropyl moiety.
2,3-Dihydroxypropylamine: Contains the diol and amine groups but differs in the overall structure.
1-Aminoglycerol: Another compound with similar functional groups but different spatial arrangement.
Uniqueness
3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require precise molecular interactions and reactivity.
特性
分子式 |
C6H16ClNO4 |
|---|---|
分子量 |
201.65 g/mol |
IUPAC名 |
3-(2,3-dihydroxypropylamino)propane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C6H15NO4.ClH/c8-3-5(10)1-7-2-6(11)4-9;/h5-11H,1-4H2;1H |
InChIキー |
CTIPAZSHIWGUBI-UHFFFAOYSA-N |
正規SMILES |
C(C(CO)O)NCC(CO)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


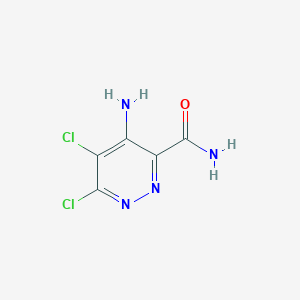
![Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13494911.png)
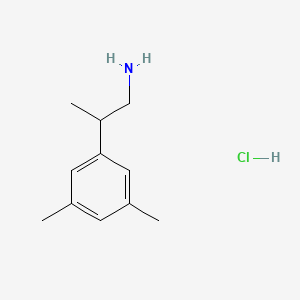
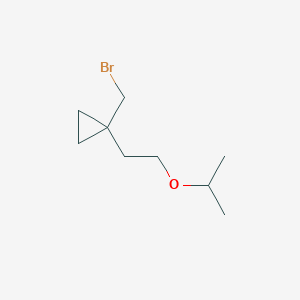
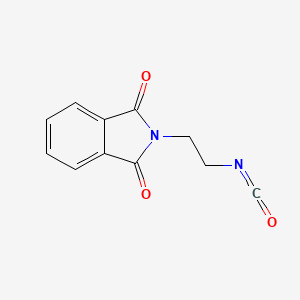
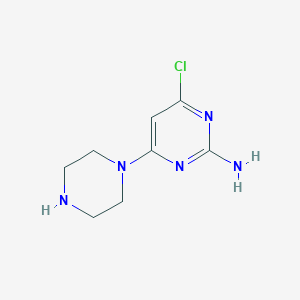
![8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13494958.png)
![{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanol](/img/structure/B13494972.png)
![1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13494978.png)
![1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13494979.png)
